2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
4-Fluorobenzenesulfonyl Chloride is a white to light brown crystalline low melting mass . It is found to be an excellent activating agent for the covalent attachment of biological substances to a variety of solid supports e.g. Sepharose beads . It is also used as a reagent for the studies of proteins by fluorine NMR .
Molecular Structure Analysis
The molecular formula of 4-Fluorobenzenesulfonyl chloride is C6H4ClFO2S . The molecular weight is 194.61 g/mol .Chemical Reactions Analysis
4-Fluorobenzenesulfonyl chloride is an effective agent for covalently attaching biological substances to various solid supports. Its utility is demonstrated in the activation of hydroxyl groups on polymeric carriers like polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers.Physical and Chemical Properties Analysis
4-Fluorobenzenesulfonyl chloride is a white to light brown crystalline low melting mass . It has a boiling point of 95-96 °C/2 mmHg (lit.) and a melting point of 29-31 °C (lit.) .Scientific Research Applications
Chemical Synthesis and Transformations
- The reaction of difluorocarbene with N-substituted ketone imines, in the presence of various nitriles or dimethyl maleate, leads to the formation of fluoro-substituted dibenzo[c,f]pyrrolo[1,2-a]azepine and pyrrolo[2,1-a]isoquinoline derivatives. This demonstrates the utility of fluoro-substituted compounds in synthesizing complex heterocyclic structures, which are foundational in pharmaceutical chemistry (Novikov et al., 2005).
- Copper-catalyzed radical-promoted aminocyclization of acrylamides with N-Fluorobenzenesulfonimide (NFSI) is described, showcasing a method to construct isoquinoline-1,3-diones in moderate to good yields. This highlights the role of fluorinated sulfonyl compounds in facilitating novel bond-forming reactions through radical intermediates (Xiao-Feng Xia et al., 2016).
Anticancer Research
- The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents illustrates the therapeutic potential of tetrahydroisoquinoline derivatives. These compounds were evaluated for their in vitro anticancer activity on various breast cancer cell lines, indicating the relevance of such structures in developing new chemotherapeutics (Redda et al., 2010).
Enzyme Inhibition for Cancer Therapy
- The development of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids as highly potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3 highlights the pharmaceutical application of isoquinoline sulfonamides in targeting enzymes relevant to cancer progression (Jamieson et al., 2012).
Antibacterial Agents
- Synthesis of newer quinolone derivatives for antimycobacterial evaluation suggests that fluoro-substituted compounds, including those with isoquinoline moieties, are promising leads for developing treatments against Mycobacterium tuberculosis and drug-resistant strains (Senthilkumar et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c17-13-5-7-14(8-6-13)23(21,22)18-10-12-4-2-1-3-11(12)9-15(18)16(19)20/h1-8,15H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXJUPGLJRGMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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